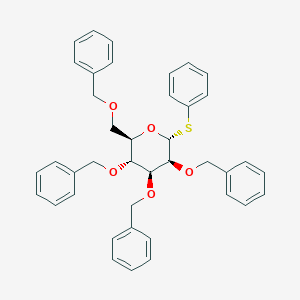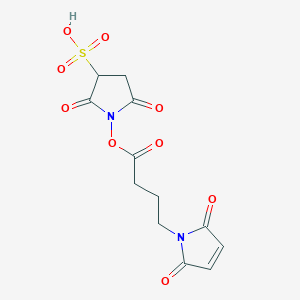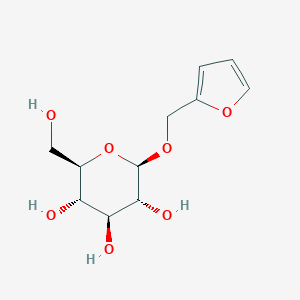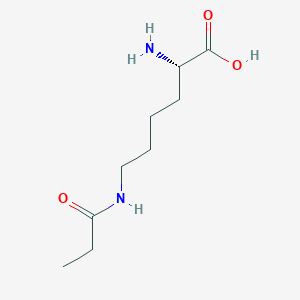
((4-Ethynylphenyl)ethynyl)triisopropylsilane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Porphyrins
- Application Summary : Porphyrins are important macrocycles with applications in several areas including therapy, catalysis, and sensing . They have strong nonlinear optical (NLO) responses which are key to fully exploiting the potential of these biocompatible molecules .
- Methods of Application/Experimental Procedures : Studies examining the impact of systematic variation (electron-rich donor (D), π-delocalizable bridge (B), electron-withdrawing acceptor (A)) and molecular charge distribution (dipolar, quadrupolar, or octupolar) have afforded structure-NLO property relationships that have helped to signpost the route to NLO-efficient molecules .
- Results/Outcomes : Specific examples of porphyrins exhibit record quadratic optical nonlinearity, exceptional two-photon absorption, and outstanding three-photon absorption, and the first porphyrins that exhibit four-photon absorption have been reported . The two-, three-, and four-photon absorption maxima are found at the corresponding multiples of linear absorption bands .
Eigenschaften
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
CAS RN |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)







![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)
